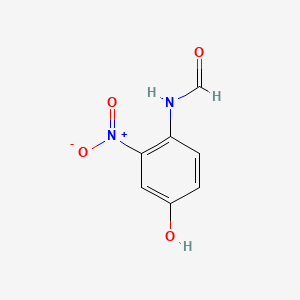

N-(4-Hydroxy-2-nitrophenyl)formamide

説明

Significance of Arylformamides and Substituted Nitrophenyl Derivatives in Chemical Science

The two core structural components of N-(4-Hydroxy-2-nitrophenyl)formamide—the arylformamide and the nitrophenyl group—are independently significant in chemical science.

Arylformamides are a class of amides that have garnered attention for their versatile applications. They can serve as a safe, solid-state source of carbon monoxide (CO) in chemical reactions, which is crucial for processes like carbonylation. For instance, diarylformamides can be decarbonylated under specific catalytic conditions at room temperature, providing a practical and safe alternative to using gaseous CO. nih.gov This makes them valuable intermediates in synthetic organic chemistry.

Substituted Nitrophenyl Derivatives are foundational to numerous areas of research and industry. The nitrophenyl moiety is a key building block in medicinal chemistry and materials science. mdpi.comkajay-remedies.com Compounds containing this group are often used as precursors in the synthesis of more complex molecules, such as pharmaceuticals. mdpi.com For example, 4-nitrophenol (B140041) is a key intermediate in the production of paracetamol and is also a precursor for fungicides and other chemical products. wikipedia.org

Furthermore, the nitrophenyl group itself is a pharmacophore in various biologically active molecules. acs.org Research has shown that heterocyclic compounds bearing a nitrophenyl group can exhibit significant anticancer and antioxidant properties. acs.org Different isomers of nitrophenols are used in the synthesis of dyes, agrochemicals, and specialty chemicals, highlighting their industrial versatility. kajay-remedies.com The presence of the nitro group can be crucial for the biological activity of a compound, with many nitrophenyl derivatives being investigated as kinase inhibitors, antifungal agents, and antibacterial agents. mdpi.comacs.org

Scope of Academic Inquiry into this compound

While the parent structures are well-studied, dedicated academic research focusing specifically on this compound is not extensively documented in publicly available literature. However, scientific understanding of its potential properties and reactivity can be inferred from the study of its close structural analogs.

A closely related compound, N-(4-hydroxy-2-nitrophenyl)acetamide , differs only by a methyl group on the amide function. This acetamide (B32628) is synthesized via the acetylation of 4-hydroxy-2-nitroaniline. Research on this compound has provided insights into its molecular structure and hydrogen bonding patterns.

Another relevant compound is the positional isomer, N-(2-hydroxy-5-nitrophenyl)formamide . Studies on this molecule have demonstrated its potential as a fungicidal agent. Research has shown that replacing a hydrogen atom in the amino group of 2-amino-4-nitrophenol (B125904) with a formyl group (creating N-(2-hydroxy-5-nitrophenyl)formamide) leads to an increase in fungicidal activity against specific phytopathogenic fungi like Rhizoctonia solani and Bipolaris sorokiniana.

The table below presents key physical and chemical data for related nitrophenyl compounds, which serves as a reference for the potential properties of this compound.

| Property | Value | Compound |

| Molecular Formula | C6H5NO3 | 4-Nitrophenol |

| Molecular Weight | 139.11 g/mol | 4-Nitrophenol |

| Appearance | White to light yellow crystalline solid | 4-Nitrophenol |

| pKa | 7.15 | 4-Nitrophenol |

| CAS Number | 70886-35-0 | N-(2-Hydroxy-5-nitrophenyl)formamide epa.gov |

This table contains data for related compounds to provide context due to the limited specific data on this compound.

The research on these related molecules suggests that this compound likely possesses interesting biological activities and could serve as a valuable subject for future academic and industrial investigation, particularly in the fields of medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(4-hydroxy-2-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-4-8-6-2-1-5(11)3-7(6)9(12)13/h1-4,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENPZLQWKXNRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Hydroxy 2 Nitrophenyl Formamide and Analogues

Precursor Chemistry and Starting Materials

The foundation of synthesizing N-(4-Hydroxy-2-nitrophenyl)formamide and its analogues lies in the strategic choice of starting materials. These precursors provide the essential nitrophenyl framework, which is later modified to yield the target compound.

Utilization of 2-Amino-4-nitrophenol (B125904) and Related Aminophenols

The most direct precursor for the synthesis of this compound is 2-amino-4-nitrophenol. This compound already contains the required arrangement of hydroxyl, amino, and nitro groups on the phenyl ring. The synthesis of 2-amino-4-nitrophenol itself is a well-established process, often achieved through the partial reduction of 2,4-dinitrophenol. masterorganicchemistry.comnih.gov Methods for this reduction include using sodium sulfide (B99878) or hydrogen sulfide in an aqueous alkaline solution, where controlling the pH between 7 and 9.5 is crucial for good yield. masterorganicchemistry.comnih.gov

Once 2-amino-4-nitrophenol is obtained, the subsequent step is the formylation of the amino group to produce this compound. A parallel synthesis has been described for the analogous compound, N-(4-hydroxy-2-nitrophenyl)acetamide, which involves the acetylation of 4-hydroxy-2-nitroaniline (an alternative name for 2-amino-4-nitrophenol) using acetic anhydride. nih.gov This highlights the utility of the aminophenol as a direct and effective starting material. Studies have also demonstrated the synthesis of the isomeric N-(2-hydroxy-5-nitrophenyl)formamide from 2-amino-4-nitrophenol, indicating the versatility of this precursor in creating various derivatives. thieme-connect.com

Approaches from Nitroarylmalonate Diesters and Nitroarylacetic Esters

Building on the principles of reductive amidation, strategies can be devised using nitroarylmalonate diesters and nitroarylacetic esters as precursors. While direct examples for this compound are not prominent, the general applicability of reductive amidation of esters with nitro compounds provides a strong basis for this approach. rsc.orgacs.orgnih.gov

In these methods, a nitro-substituted aryl compound containing a malonate or acetic ester functional group would serve as the starting material. The reaction would proceed via a catalyzed reductive coupling. Nickel-catalyzed methods, for example, effectively couple unactivated esters with nitroarenes. rsc.orgnih.gov The process involves the reduction of the nitro group and subsequent amidation. This pathway is distinct from conventional methods that use anilines as the nitrogen source. rsc.orgnih.gov The versatility of these catalytic systems suggests that a range of esters, including malonates and acetic esters, could be successfully employed to generate a variety of amide structures. acs.orgnih.gov

Formylation Reactions for this compound Construction

The critical step in forming the target molecule is the introduction of the formyl group (-CHO) onto the nitrogen atom of the precursor amine. This process, known as N-formylation, can be achieved through several distinct chemical reactions.

Direct N-Formylation of Aromatic Amines

Direct N-formylation is a common and extensively studied method for producing formamides from aromatic amines. researchgate.net A variety of reagents and catalysts have been developed to facilitate this transformation efficiently.

Formic acid is the most fundamental formylating agent. researchgate.net The reaction of an amine with formic acid can be promoted by various catalysts to achieve high yields. For example, molecular iodine has been used as a low-cost and environmentally friendly catalyst for N-formylation under solvent-free conditions. researchgate.net Other catalytic systems include nanozeolites, silica-supported sulfuric acid (H2SO4–SiO2), and melamine-trisulfonic acid, often requiring heating to proceed effectively. researchgate.net Mechanochemical methods, which use ball milling, have also been developed to prepare formamides from amines and formic acid derivatives in a solvent-free manner. researchgate.net These methods are often selective for N-formylation, leaving other functional groups like hydroxyls intact. researchgate.net

Below is a table summarizing various catalytic systems for the N-formylation of amines.

Table 1: Catalytic Systems for Direct N-Formylation of Aromatic Amines

| Formylating Agent | Catalyst / Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Formic Acid | Molecular Iodine (5 mol%) | Aromatic and aliphatic amines | Solvent-free, high efficiency. researchgate.net |

| Formic Acid | Nanozeolite Clinoptilolite | Aromatic amines | Ultrasound-assisted, solvent-free, room temperature. researchgate.net |

| Formic Acid | Thiamine Hydrochloride (Vitamin B1) | Aromatic and aliphatic amines | Solvent-free, non-toxic catalyst. researchgate.net |

| Formic Acid | Melamine-Trisulfonic Acid (3 mol%) | Substituted anilines, primary/secondary amines | Solvent-free, 60 °C, excellent yields. researchgate.net |

| Acetic Formic Anhydride | In situ from formic acid and acetic anhydride | Primary amines (alkyl, aromatic, hindered) | Fast reaction (<15 min) at low temperature (-20 °C). researchgate.net |

Introduction of the Formamide (B127407) Moiety via Aldehyde Derivatives

An alternative route to the formamide group involves the use of aldehyde derivatives as the source of the formyl carbon. Formaldehyde (B43269) and its polymer, paraformaldehyde, are common reagents in this type of reaction. nih.gov

These reactions typically proceed through an oxidative N-formylation pathway. For instance, amines can be formylated with formaldehyde in the presence of copper salts or a gold-on-titania (Au/TiO2) catalyst. nih.gov Another approach uses methanol (B129727) as the C1 source, which is oxidized in situ to formaldehyde. This intermediate then reacts with the amine to form a hemiaminal, which is further oxidized to the final formamide. This can be achieved with catalysts like bimetallic AuPd–Fe3O4 nanoparticles at room temperature under an oxygen atmosphere. Electrochemical methods also exist where methanol is oxidized to formaldehyde at an electrode, which then reacts with the amine. nih.gov

Historically, chloral (B1216628) was used as a formylating agent, reacting with amines at low temperatures to produce formamides in excellent yields with chloroform (B151607) as the only byproduct. researchgate.net

Table 2: Formylation using Aldehyde Derivatives and C1 Sources

| C1 Source | Catalyst / Reagent | Reaction Type | Substrate Scope |

|---|---|---|---|

| Formaldehyde | Copper Salts | Oxidative N-formylation | Amines |

| Paraformaldehyde | Au/TiO2 | Aerobic Oxidative Coupling | Secondary amines |

| Methanol | AuPd–Fe3O4 Nanoparticles, O2 | Oxidative N-formylation | Secondary amines |

| Methanol | Glassy Carbon Electrode | Electrochemical N-formylation | Methylamine |

| Chloral | None (stoichiometric) | N-formylation | Primary and secondary amines |

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of organic synthesis, essential for producing a vast array of molecules, including pharmaceuticals and biomolecules. nih.gov Conventional methods often involve the activation of a carboxylic acid, but contemporary research has expanded the toolkit to include more diverse and efficient strategies. nih.govacs.org

General Amide Bond Coupling Methodologies

The traditional approach to forming amide bonds requires the activation of a carboxylic acid component with a coupling agent to make it more electrophilic. nih.gov While effective, this method often suffers from poor atom economy. nih.gov To address these limitations, alternative methods have been developed, such as the direct coupling of amines with aldehydes using transition metal catalysis, photoredox catalysis, or organocatalysis under oxidative conditions. acs.org Another innovative approach involves the photomediated reductive coupling of nitroarenes with aldehydes, which avoids the need for pre-reduction of the nitro group to an amine and is compatible with sensitive functional groups. nih.gov The development of greener methods, which utilize catalytic amounts of benign molecules like water, is also a significant area of research, aiming to replace stoichiometric coupling agents. bohrium.com

Rearrangement Reactions in Amide Synthesis

A notable strategy for amide bond formation involves the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This method harnesses an intramolecular rearrangement involving the ortho-nitro group to generate an N-hydroxybenzotriazole (HOBt) activated ester in situ. nih.govacs.org This process avoids the need for external, and potentially hazardous, activating agents. nih.govacs.org The reaction proceeds through the cycloreversion of a seven-membered ring intermediate, which then yields a nitroso species that rearranges to the activated ester. nih.govacs.org This methodology has proven versatile for synthesizing primary, secondary, and tertiary amides with good functional group tolerance. nih.govresearchgate.net

The scope of this rearrangement/amidation process has been demonstrated with various substrates, yielding a range of amide analogues.

| Product | Substrates | Yield (%) |

|---|---|---|

| Amide Analogues 4a–4g | Hydrazonyl bromides with electron-deficient and electron-rich aryl groups | 58–88 |

| Amides 4h–4k | Various primary and secondary amines | 66–94 |

| Moclobemide (4n) | Reversible monoamine oxidase inhibitor precursor | 51 |

| N-acyl derivatives 6a–6d | d,l-alanine, d,l-phenylalanine, d,l-valine, and l-isoleucine | 44–68 |

N-Acylation Approaches

Direct N-acylation is a fundamental method for synthesizing amides. A relevant example is the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide, a close analogue of the target compound. nih.govresearchgate.net This process involves the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride. nih.gov The reaction is typically conducted in a solvent mixture like acetonitrile (B52724)/water, with a base such as sodium bicarbonate used to control the pH. nih.gov This general approach can be adapted for formylation to produce this compound.

Historically, reagents like p-nitrophenyl esters, activated by p-nitrophenol, were used for N-acylation in both liquid- and solid-phase synthesis. researchgate.net To improve reaction rates for weakly nucleophilic amines, more reactive acylating agents such as those derived from 4-hydroxy-3-nitrobenzophenone (B1615346) have been developed. researchgate.net The use of N-hydroxybenzotriazole (HOBt) is a widely adopted method for activating the carboxyl group of amino acids, as it proceeds quickly and minimizes racemization. researchgate.net

Advanced Synthetic Techniques and Green Chemistry

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. These include the use of alternative energy sources like microwaves and the design of catalyst-free reaction protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool, offering significant advantages such as dramatically reduced reaction times, improved yields, and often higher product purity compared to conventional heating methods. at.uaresearchgate.net This technique has been successfully applied to the synthesis of N-(α-hydroxybenzyl)formamides from dichloroaziridines and aqueous dimethyl sulfoxide, providing excellent yields rapidly. researchgate.net Another application involves the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, where a key step is the microwave-irradiated reaction of a 4-chloro-pyridopyrimidine with an amine. nih.gov Microwave-assisted hydrothermal synthesis has also been used to create catalysts for related reactions, such as the reduction of 4-nitrophenol (B140041). mdpi.com

| Compound | Conventional Method Time (h) | Microwave Method Time (min) | Microwave Method Yield (%) |

|---|---|---|---|

| 5a | 10 | 1.8 | 93 |

| 5b | 9 | 1.6 | 95 |

| 5c | 9 | 1.6 | 94 |

| 5d | 5 | 0.83 | 98 |

| 5e | 5 | 0.83 | 97 |

| 5f | 8 | 1.3 | 93 |

| 5g | 8 | 1.3 | 94 |

| 5h | 5 | 0.83 | 97 |

| 5i | 5 | 0.83 | 98 |

Catalyst-Free Synthetic Protocols

The development of catalyst-free reactions is a key goal in green chemistry, aiming to reduce waste and avoid the use of toxic or expensive metal catalysts. unimi.it While direct thermal amidation is energetically demanding, it remains a benchmark for sustainable synthesis. unimi.it Recent advances include metal-free, radical-based oxidative processes that can generate acyl chlorides from aldehydes using visible light. unimi.it Base-mediated syntheses also represent an important class of catalyst-free reactions. For instance, N-hydroxyindoles can be synthesized from 2-nitrostyrenes using a strong base like sodium tert-pentoxide, completely avoiding the need for a metal catalyst. nih.gov These strategies, which often operate under milder conditions and tolerate a range of functional groups, are central to the future of sustainable amide bond formation. bohrium.comunimi.it

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, development of more efficient reactions, and minimization of waste.

Recent advancements in the N-formylation of anilines, a key step in the synthesis of formamides, highlight the move towards more sustainable practices. thieme-connect.comresearchgate.net One such approach utilizes renewable resources like aleuritic acid as a source for the formyl group, offering an eco-friendly alternative to traditional methods. thieme-connect.com The in-situ generation of formic acid from the oxidative cleavage of aleuritic acid serves as the formylating agent. thieme-connect.com This method has shown good yields for para-substituted anilines. thieme-connect.com

Catalytic methods are also at the forefront of green synthesis. Manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate presents a safer and efficient alternative to traditional methods that often rely on toxic CO gas. nih.govacs.org Other catalyst-free approaches for N-formylation of amines using formic acid as a sustainable C1 source are also being explored, demonstrating the potential for reducing reliance on metal catalysts. acs.org Furthermore, biocatalytic methods, such as the use of formate (B1220265) dehydrogenase for formamide synthesis, are emerging as promising green alternatives. acs.org These enzymatic approaches can offer high selectivity and operate under mild conditions. acs.org The synthesis of related N-phenylmaleimides has also been approached with green principles in mind, emphasizing atom economy and waste reduction in undergraduate laboratory settings. gctlc.orgresearchgate.net

Below is a table summarizing various sustainable N-formylation methods applicable to the synthesis of N-aryl formamides:

| Formyl Source/Catalyst | Substrate | Key Green Chemistry Principles | Reference |

| Aleuritic Acid | Anilines | Renewable feedstock, In-situ reagent generation | thieme-connect.com |

| Oxalic Acid (CO surrogate) / Mn-catalyst | Anilines | Use of safer reagents, Catalytic efficiency | nih.govacs.org |

| Formic Acid (catalyst-free) | Amines | Catalyst-free reaction, Atom economy | acs.org |

| Formate Dehydrogenase | Formate/Amines | Biocatalysis, Mild reaction conditions | acs.org |

| Triflic Anhydride/Formic Acid | Aryl amines | High efficiency, Operational simplicity | niscpr.res.in |

| Carbon Dioxide and Water/Nickel-Iron Nitride | - | Utilization of C1 feedstocks, Mild hydrothermal conditions | nih.govacs.org |

| Formamidine acetate/Acetic anhydride | Phenols | Mild conditions, Avoids strong acids/bases | nih.gov |

Derivatization and Structural Modification Strategies for this compound

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new derivatives with tailored properties. These modifications can be broadly categorized into reactions involving the amino group and functionalization of the aromatic ring.

Modification of the Amino Group

The amino group in this compound is a key site for derivatization. Replacing the hydrogen atom of the amino group with various organic radicals can significantly alter the compound's properties. nih.gov

One common modification is acylation , where an acyl group is introduced. For instance, the acetylation of the related compound 4-hydroxy-2-nitroaniline is a well-established method to produce N-(4-hydroxy-2-nitrophenyl)acetamide. nih.gov This reaction is typically carried out using acetic anhydride. nih.gov Similarly, other acylating agents can be employed to introduce different acyl groups.

Alkylation of the amino group is another important modification. While specific examples for this compound are not extensively documented, general methods for N-alkylation of anilines can be applied.

The synthesis of various N-substituted benzamide (B126) derivatives has been explored, providing a basis for potential modifications of the formamide group in the target compound. researchgate.net Additionally, the synthesis of hydroxamic acids through the reaction of N-substituted succinimides with hydroxylamine (B1172632) offers a novel approach to introduce a hydroxyl-amide group. mdpi.com

The following table outlines potential modifications of the amino group and the reagents that could be employed:

| Modification Type | Reagent/Method | Potential Product |

| Acylation | Acetic Anhydride | N-(4-Hydroxy-2-nitrophenyl)acetamide |

| Formylation | Formic Acid/Activating Agent | N-Formyl-N-(4-hydroxy-2-nitrophenyl)formamide |

| Alkylation | Alkyl Halide/Base | N-Alkyl-N-(4-hydroxy-2-nitrophenyl)formamide |

| Hydroxamic Acid Formation | Succinic Anhydride, then Hydroxylamine | N-Hydroxy-N-(4-hydroxy-2-nitrophenyl)succinamic acid |

Functionalization of Aromatic Rings

The aromatic ring of this compound offers multiple sites for functionalization through electrophilic aromatic substitution reactions. The existing substituents—the hydroxyl, nitro, and formamido groups—direct incoming electrophiles to specific positions on the ring. The hydroxyl group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating group and meta-director. The formamido group is generally considered an ortho-, para-director, although its activating/deactivating nature can be influenced by reaction conditions.

Nitration is a common electrophilic aromatic substitution. The nitration of acylanilides, such as acetanilide, typically yields a mixture of ortho- and para-nitro isomers. tandfonline.comrsc.orgwikipedia.org For this compound, the introduction of an additional nitro group would be directed by the existing substituents. The nitration of aniline (B41778) derivatives can be a complex process, with the potential for multiple products depending on the reaction conditions and the protecting groups used. google.comhopemaxchem.com

Halogenation of the aromatic ring can also be achieved. The cytochrome P450 catalyzed dehalogenation of 4-halogenated anilines to 4-aminophenol (B1666318) metabolites has been studied, indicating that halogenated derivatives can be biologically active. nih.gov The biotransformation of 4-halophenols to 4-halocatechols using enzymes further highlights the potential for enzymatic functionalization of the aromatic ring. researchgate.net

Formylation of phenols is another route to functionalize the aromatic ring. Methods for the ortho-formylation of phenols using reagents like MgCl2, Et3N, and paraformaldehyde have been developed, which could potentially be applied to introduce a formyl group onto the aromatic ring of this compound. orgsyn.org

The regioselectivity of these reactions is a critical aspect, and understanding the directing effects of the existing functional groups is essential for targeted synthesis. The following table summarizes potential electrophilic aromatic substitution reactions on the aromatic ring:

| Reaction Type | Reagent | Potential Product Position(s) |

| Nitration | Nitric Acid/Sulfuric Acid | Further nitration on the aromatic ring |

| Halogenation | Halogenating Agent (e.g., NBS) | Halogen substitution on the aromatic ring |

| Formylation | Formylating Agent (e.g., MgCl2/paraformaldehyde) | Formyl group addition to the aromatic ring |

| Sulfonation | Sulfuric Acid/SO3 | Sulfonic acid group addition to the aromatic ring |

Mechanistic Investigations of N 4 Hydroxy 2 Nitrophenyl Formamide Reactions

Hydrolysis Mechanisms of the Formamide (B127407) Group

The hydrolysis of the formamide group in N-(4-Hydroxy-2-nitrophenyl)formamide, like other amides, can proceed through several intricate pathways. Theoretical and computational studies on formamide provide a foundational understanding of these mechanisms, which are applicable to its substituted derivatives.

In neutral hydrolysis, water molecules play a direct catalytic role beyond being simple reactants. Ab initio calculations and molecular dynamics simulations have shown that the process is significantly influenced by the explicit inclusion of water molecules that form a solvation shell around the formamide. nih.gov This network of water molecules facilitates proton transfer, a key step in the hydrolysis mechanism. researchgate.net The process can involve a hexagonal ring-like transition state with the participation of three water molecules, which lowers the energy barrier for the reaction. nih.gov For the hydrolysis to proceed, a proton is typically transferred from a water molecule to the amino group of the formamide as an initial step. nih.gov Another pathway involves the transfer of a proton from the formamide's NH group to a water molecule, followed by the dissociation of the hydroxyl unit. nih.gov These water-assisted pathways are crucial for understanding the kinetics of formamide hydrolysis in aqueous solutions.

From this diol intermediate, a subsequent water-assisted proton transfer occurs from one of the newly formed hydroxyl groups to the amino group. nih.gov This can lead to the formation of a transient zwitterionic intermediate before the C-N bond cleaves to yield the final products, formic acid and ammonia (or the corresponding amine). nih.gov Although this zwitterionic intermediate dissociates readily, its lifetime is considered non-negligible and it may play a significant role in the hydrolysis of substituted amides. nih.gov

Table 1: Intermediates in Formamide Hydrolysis

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Diol Intermediate | A tetrahedral species formed by the addition of a water molecule to the formamide's carbonyl carbon. | The initial product of hydration, preceding C-N bond cleavage. nih.govnih.gov |

The debate between stepwise and concerted mechanisms is central to understanding amide hydrolysis. For acid-catalyzed hydrolysis, extensive calculations have been performed to compare these pathways. nih.govresearchgate.net A concerted mechanism would involve the simultaneous attack of water and the cleavage of the C-N bond in a single transition state. In contrast, a stepwise mechanism involves the formation of one or more tetrahedral intermediates. nih.govsemanticscholar.org

Theoretical studies, using cluster-continuum models that account for solvent effects, have shown that for acid-catalyzed hydrolysis, an O-protonated stepwise pathway is generally favored. nih.govresearchgate.netsemanticscholar.org This pathway involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate, and subsequent breakdown of this intermediate to products. The selection of an appropriate hydration cluster model is critical for accurately estimating the thermodynamic values associated with the hydrolysis reaction. nih.govresearchgate.net The predicted activation free energies from these computational models show good agreement with experimental data, lending strong support to the prevalence of the stepwise mechanism in acid-catalyzed formamide hydrolysis. nih.govsemanticscholar.org

Table 2: Calculated Activation Free Energies for Acid-Catalyzed Formamide Hydrolysis

| Parameter | Value (kcal/mol) | Method | Favored Pathway |

|---|---|---|---|

| Activation Free Energy (Rate-Determining Step) | 21.8 | B3LYP | O-protonated Stepwise nih.govsemanticscholar.org |

Reaction Pathways Involving Nitro and Hydroxyl Functionalities

The aromatic ring of this compound is activated towards certain reactions due to the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group.

The nitro group strongly deactivates the aromatic ring towards electrophilic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. For aryl glycosides with nitro substituents, such as 4-nitrophenyl β-D-glucoside, SNAr pathways can contribute to hydrolysis under basic conditions, although it is often a minor pathway. chemrxiv.org In the case of this compound, a strong nucleophile could potentially attack the carbon atom bearing the nitro group or another activated position, although this specific pathway is less commonly documented for this molecule compared to its hydrolysis.

The ortho positioning of the formamide and nitro groups, along with the para hydroxyl group, creates the potential for intramolecular cyclization reactions. For instance, related compounds like N-hydroxy-2-phenoxyacetamides can undergo intramolecular amidation to form benzoxazinone structures. ias.ac.inresearchgate.net This type of cyclization can be promoted by acids (like polyphosphoric acid) or Lewis acids. ias.ac.inresearchgate.net For this compound, a plausible intramolecular reaction could involve the aminolysis of the formamide group following reduction of the adjacent nitro group to an amine. The resulting diamine could then undergo cyclization. While direct intramolecular cyclization without prior modification is less straightforward, the arrangement of functional groups presents possibilities for forming heterocyclic structures under specific reaction conditions.

Tautomerism and Isomerization in this compound Systems

The chemical reactivity and physical properties of this compound are influenced by various isomeric and tautomeric forms that can exist in equilibrium. Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. youtube.comlibretexts.org The key tautomeric and isomeric phenomena relevant to this compound are keto-enol and amide-imidic acid tautomerism, along with E/Z geometrical isomerism, particularly in the context of the less stable imidic acid tautomer.

Keto-Enol and Amide-Imidic Acid Tautomerism

This compound possesses two functional groups capable of prototropic tautomerism: the phenolic hydroxyl group and the formamide group. This gives rise to two distinct equilibria.

Keto-Enol Tautomerism:

The phenolic part of the molecule can theoretically exist in equilibrium with its keto tautomer. This process involves the migration of the phenolic proton to one of the ring carbons, with a corresponding shift in the double bonds to form a non-aromatic quinone-like structure.

Enol Form (Phenolic): This is the aromatic this compound.

Keto Form (Quinonoid): This would be a cyclohexa-2,5-dienone derivative.

For simple phenols, the keto-enol equilibrium overwhelmingly favors the enol (phenolic) form. The driving force is the significant thermodynamic stability associated with the aromatic ring. While solvents and substituents can influence the equilibrium, the phenolic form of this compound is expected to be the vastly predominant species. masterorganicchemistry.com

Amide-Imidic Acid Tautomerism:

The formamide group can undergo tautomerization to its imidic acid form (also known as a formimidic acid). This involves the migration of the amide proton from the nitrogen atom to the carbonyl oxygen. researchgate.netnih.gov

Amide Form: The stable this compound structure.

Imidic Acid Form: N-(4-hydroxy-2-nitrophenyl)methanimidic acid.

Theoretical and experimental studies on simple amides have consistently shown that the amide form is substantially more stable than the imidic acid tautomer. thieme-connect.de Ab initio calculations for formamide, the parent compound, estimate that the formimidic acid is about 12 kcal/mol less stable. wayne.edu This energy difference indicates that the concentration of the imidic acid tautomer at equilibrium is extremely low under normal conditions.

| Tautomeric Equilibrium | Predominant Form | Minor Form | Key Stability Factor for Predominant Form |

|---|---|---|---|

| Keto-Enol | Enol (Phenol) | Keto (Quinone) | Aromaticity of the phenyl ring |

| Amide-Imidic Acid | Amide (Formamide) | Imidic Acid (Formimidic acid) | Greater thermodynamic stability of the C=O bond compared to the C=N bond youtube.comwayne.edu |

E/Z Geometrical Isomerism

Geometrical isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a double bond. chemguide.co.ukadichemistry.com For this compound, the potential for E/Z isomerism exists primarily in its less stable imidic acid tautomer, which contains a carbon-nitrogen double bond (C=N).

Although the imidic acid form is a minor component at equilibrium, its transient formation can have mechanistic implications. The two isomers would be designated as (E)- and (Z)-N-(4-hydroxy-2-nitrophenyl)methanimidic acid. The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each atom of the double bond. chemguide.co.uklibretexts.org

For the C=N double bond of the imidic acid tautomer:

On the Carbon atom: The substituents are the hydrogen atom and the 4-hydroxy-2-nitrophenylamino group. The amino group has a higher priority than the hydrogen atom.

On the Nitrogen atom: The substituents are the hydroxyl group (-OH) and a lone pair of electrons. The hydroxyl group has a higher priority.

Therefore, the two possible geometrical isomers are:

(Z)-isomer: The higher priority groups (the 4-hydroxy-2-nitrophenylamino group and the hydroxyl group) are on the same side (Zusammen) of the C=N double bond.

(E)-isomer: The higher priority groups are on opposite sides (Entgegen) of the C=N double bond.

| Atom of C=N Bond | Substituent 1 | CIP Priority | Substituent 2 | CIP Priority |

|---|---|---|---|---|

| Carbon | -(NH)-C₆H₃(OH)(NO₂) (4-hydroxy-2-nitrophenylamino) | High (1) | -H (Hydrogen) | Low (2) |

| Nitrogen | -OH (Hydroxyl) | High (1) | Lone Pair | Low (2) |

It is also worth noting that rotation around the amide C-N single bond in the predominant formamide tautomer is restricted due to partial double bond character. This can lead to the existence of planar syn and anti conformers (or rotamers), which, while being distinct stereoisomers, are typically interconverted by thermal energy and are not classified under the E/Z system.

Theoretical and Computational Chemistry Studies of N 4 Hydroxy 2 Nitrophenyl Formamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the molecular system of N-(4-Hydroxy-2-nitrophenyl)formamide, offering a detailed picture of its geometry and energetic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of this size. DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311+G(d,p), are frequently employed to optimize the molecular geometry, determine vibrational frequencies, and analyze electronic properties.

For the analogous compound, N-(4-hydroxy-2-nitrophenyl)acetamide, DFT studies would be instrumental in understanding its planarity and intramolecular interactions. Crystal structure analysis of this acetamide (B32628) reveals that the molecule is more planar than its 3-nitro isomer, a feature that can be rationalized through DFT calculations by examining the torsional angles between the phenyl ring and the substituent groups. nih.govresearchgate.net In N-(4-hydroxy-2-nitrophenyl)acetamide, the NH group forms an intramolecular hydrogen bond with an oxygen atom of the adjacent nitro group. nih.govresearchgate.net This interaction significantly influences the molecule's conformation and can be quantified through DFT.

A DFT study on a related compound, N-(2-nitrophenyl)maleimide, utilized the B3LYP/6–311+G(d,p) level of theory to investigate its stability and electronic properties. nih.govresearchgate.net Such an approach for this compound would likely reveal a similar degree of planarity, influenced by the intramolecular hydrogen bond between the formyl proton and the nitro group oxygen.

Table 1: Representative DFT Functionals and Basis Sets for Analysis

| Method | Basis Set | Typical Applications |

| B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties |

| wB97XD | Def2TZVPP | Non-covalent Interactions, Thermochemistry |

| LC-wpbe | 6-311g(2d,2p) | Long-range corrected properties |

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for more approximate methods like DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. While there are no specific MD simulation studies reported for this compound, this technique would be invaluable for understanding its behavior in a biological or solution-phase environment.

MD simulations could model the interactions of this compound with water molecules, elucidating the stability of its hydration shell and the dynamics of its hydrogen bonding network. Furthermore, in the context of its potential biological activity, MD simulations could be used to study its binding to a target protein, revealing the key interactions and conformational changes that govern its binding affinity and specificity.

Electronic Structure and Reactivity Analysis

The electronic structure of this compound is key to understanding its chemical reactivity, spectral properties, and intermolecular interactions.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability.

For nitroaromatic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the hydroxyl substituent, while the LUMO is often centered on the electron-withdrawing nitro group. In a theoretical study of a novel nitrothiophene derivative, DFT calculations were used to determine the HOMO and LUMO energies and analyze the chemical reactivity. researchgate.net A similar analysis for this compound would provide a quantitative measure of its electronic stability and susceptibility to nucleophilic or electrophilic attack.

Table 2: Conceptual Electronic Properties Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measure of electrophilic power. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and quantifying intramolecular interactions. It provides a localized, Lewis-like description of the molecular wavefunction, allowing for the investigation of charge transfer interactions (hyperconjugation) between filled and empty orbitals.

In this compound, NBO analysis would be particularly useful for quantifying the strength of the intramolecular hydrogen bond between the formyl group and the nitro group. This is achieved by examining the interaction between the lone pair orbital of the nitro oxygen (donor) and the antibonding orbital of the N-H bond (acceptor). The stabilization energy (E(2)) associated with this interaction provides a quantitative measure of the hydrogen bond strength.

Furthermore, NBO analysis can elucidate the electronic effects of the nitro and hydroxyl substituents on the aromatic ring. It can reveal the extent of electron delocalization from the hydroxyl group into the ring and the electron-withdrawing effect of the nitro group, providing a deeper understanding of the molecule's electronic structure and reactivity patterns.

Based on a comprehensive search for theoretical and computational chemistry studies on the compound This compound , it has been determined that there is a lack of published research specifically detailing the requested analyses for this molecule. While computational studies have been conducted on structurally similar compounds, such as N-(4-hydroxy-2-nitrophenyl)acetamide and other nitroaniline derivatives, the specific data required to generate a scientifically accurate article on this compound, as per the provided outline, is not available in the public domain.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth discussion for the following sections as they pertain directly to this compound:

Solvent Effects and Intermolecular Interactions

Explicit and Implicit Solvation Models

Generating content for these sections without specific research data would result in speculation or the inaccurate application of data from different molecules, which would not meet the required standards of scientific accuracy and adherence to the specified subject. Further research and publication in the field of computational chemistry focusing on this particular compound are needed before such an article can be written.

Intramolecular and Intermolecular Hydrogen Bonding Analysis

In the analogous N-(4-hydroxy-2-nitrophenyl)acetamide, the molecular conformation is stabilized by a significant intramolecular hydrogen bond. This bond forms between the hydrogen atom of the amide group (N-H) and one of the oxygen atoms of the adjacent nitro group. This interaction creates a six-membered ring, which contributes to the planarity of the molecule.

The crystal packing of this related acetamide is primarily dictated by intermolecular hydrogen bonds. Specifically, the hydroxyl group (-OH) on the phenyl ring acts as a hydrogen bond donor, forming an intermolecular hydrogen bond with the oxygen atom of the amide group of an adjacent molecule. This intermolecular interaction links the molecules into chains within the crystal lattice.

Based on this well-documented analogue, the hydrogen bonding in this compound is predicted to follow a similar scheme.

Predicted Hydrogen Bonding in this compound:

Intramolecular Hydrogen Bond: An N-H···O hydrogen bond is anticipated between the amide proton and an oxygen atom of the nitro group.

Intermolecular Hydrogen Bond: An O-H···O hydrogen bond is expected to form between the hydroxyl group of one molecule and the formyl oxygen of a neighboring molecule.

The table below summarizes the hydrogen bonding interactions observed in the analogous compound, N-(4-hydroxy-2-nitrophenyl)acetamide, which are expected to be representative for this compound.

| Interaction Type | Donor-H···Acceptor | Description |

| Intramolecular | N-H···O (nitro) | Forms a stable six-membered ring, contributing to molecular planarity. |

| Intermolecular | O-H···O (amide) | Links molecules into chains, governing the crystal packing. nih.gov |

It is important to note that while this analysis provides a robust theoretical model, definitive bond lengths and angles for this compound would require specific experimental determination through techniques such as X-ray crystallography.

Advanced Spectroscopic Characterization of N 4 Hydroxy 2 Nitrophenyl Formamide and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups and structural features can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of N-(4-Hydroxy-2-nitrophenyl)formamide is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of hydroxyl (-OH) and amine (N-H) groups gives rise to stretching vibrations in the high-frequency region, typically between 3200 and 3500 cm⁻¹. The phenolic O-H stretch is often broad due to hydrogen bonding. The N-H stretching vibration of the secondary amide is also found in this region and can be influenced by intra- and intermolecular hydrogen bonding. For instance, in a related compound, N-(4-hydroxy-2-nitrophenyl)acetamide, an intramolecular hydrogen bond is formed between the NH group and a nitro oxygen atom nih.gov. A similar interaction is plausible for the formamide (B127407) analogue.

The nitro group (NO₂) vibrations are prominent features in the spectrum. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as strong bands around 1500-1540 cm⁻¹ and 1330-1360 cm⁻¹, respectively researchgate.net. The carbonyl (C=O) stretching vibration of the formamide group (Amide I band) is expected to be a strong absorption in the range of 1650-1700 cm⁻¹ researchgate.net. The N-H bending vibration (Amide II band), coupled with C-N stretching, typically occurs in the 1510-1570 cm⁻¹ region.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenolic group is expected around 1200-1260 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3500 | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3400 | N-H Stretch | Amide |

| > 3000 | C-H Stretch | Aromatic |

| 1650 - 1700 | C=O Stretch (Amide I) | Formamide |

| 1500 - 1540 | Asymmetric N-O Stretch | Nitro |

| 1510 - 1570 | N-H Bend (Amide II) | Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1330 - 1360 | Symmetric N-O Stretch | Nitro |

Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa.

In the FT-Raman spectrum of this compound and its analogues, the symmetric vibrations, such as the symmetric stretch of the nitro group, are typically strong. The aromatic ring vibrations also produce characteristic Raman signals. For a similar molecule, 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, the simultaneous activation of the C=O stretching mode in both IR and Raman spectra suggests charge transfer interactions through the π-conjugated system researchgate.net.

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed on rough metal surfaces, such as silver or gold colloids. SERS can provide information about the orientation of the molecule on the surface. For example, the enhancement of methyl group modes in the SERS spectrum of an analogue indicated the proximity of that part of the molecule to the metal surface, which helps in deducing the molecule's orientation and interaction with the metal researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show signals for the three protons on the phenyl ring. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and formamide (-NHCHO) substituents.

The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing at the lowest field. The proton ortho to the hydroxyl group (H-5) would likely appear at a higher field (more shielded) compared to H-3. The proton meta to the nitro group (H-6) would have an intermediate chemical shift. The coupling between these protons (J-coupling) would reveal their relative positions. For example, H-5 and H-6 would show ortho coupling (typically 7-9 Hz).

The formyl proton (-CHO) signal is expected to appear as a singlet (or a doublet if coupled to the N-H proton) in the downfield region, typically between 8.0 and 8.5 ppm umich.edu. The phenolic hydroxyl proton (-OH) and the amide proton (-NH) produce signals that can be broad and their chemical shifts are often dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-3) | ~8.0 - 8.5 | d |

| Aromatic (H-5) | ~7.0 - 7.4 | dd |

| Aromatic (H-6) | ~7.5 - 7.9 | d |

| Formyl (-CHO) | ~8.0 - 8.5 | s or d |

| Amide (-NH) | Variable | br s |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the formyl carbon.

The chemical shifts are significantly affected by the substituents. The carbon atom bearing the hydroxyl group (C-4) is expected to be shielded, while the carbon with the nitro group (C-2) will be deshielded. The carbon attached to the formamide group (C-1) will also be influenced. The formyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 160-165 ppm umich.edu. Aromatic carbons generally resonate between 110 and 150 ppm bhu.ac.inlibretexts.org.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NHCHO) | ~125 - 135 |

| C-2 (-NO₂) | ~135 - 145 |

| C-3 | ~120 - 130 |

| C-4 (-OH) | ~150 - 160 |

| C-5 | ~115 - 125 |

| C-6 | ~110 - 120 |

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, cross-peaks would be expected between adjacent aromatic protons (e.g., H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon signals in the aromatic ring (e.g., H-3 to C-3, H-5 to C-5, and H-6 to C-6).

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, both high-resolution and tandem mass spectrometry provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, which provides the integer mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C7H6N2O4, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity.

Commonly, soft ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) are employed to generate ions for HRMS analysis rsc.org. ESI is particularly suitable for polar molecules like this compound, typically producing protonated molecules [M+H]+ or deprotonated molecules [M-H]-. The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers allows for mass measurements with errors in the low parts-per-million (ppm) range, confirming the elemental formula with high confidence researchgate.net.

| Parameter | Value |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Theoretical Exact Mass (Monoisotopic) | 182.0328 Da |

| Ion Adduct (Positive Mode ESI) | [M+H]+ |

| Theoretical m/z of [M+H]+ | 183.0400 Da |

| Hypothetical Experimental m/z | 183.0398 Da |

| Mass Accuracy (ppm Error) | -1.1 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion and analyzing its resulting product ions nih.gov. This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. For this compound, the protonated molecule ([M+H]+ at m/z 183.04) would be selected in the first mass analyzer, subjected to Collision-Induced Dissociation (CID), and the resulting fragments analyzed in the second mass analyzer.

The fragmentation pathways are dictated by the molecule's structure, with bonds cleaving at the most labile sites researchgate.net. Key structural features of this compound include the formamide, hydroxyl, and nitro functional groups attached to the aromatic ring. Plausible fragmentation pathways would involve the loss of small neutral molecules.

Proposed Fragmentation Pathways:

Loss of water (H2O): The presence of the hydroxyl group and the formamide N-H can lead to a neutral loss of 18 Da.

Loss of carbon monoxide (CO): A characteristic fragmentation of the formamide group involves the loss of CO (28 Da).

Loss of nitric oxide (NO) or nitrogen dioxide (NO2): The nitro group can fragment via the loss of NO (30 Da) or NO2 (46 Da), which is common for nitroaromatic compounds.

| Proposed Fragment Ion | Neutral Loss | Expected m/z |

|---|---|---|

| [M+H - H2O]+ | H2O | 165.0 |

| [M+H - CO]+ | CO | 155.0 |

| [M+H - NO]+ | NO | 153.0 |

| [M+H - NO2]+ | NO2 | 137.0 |

| [M+H - CO - NO2]+ | CO + NO2 | 109.0 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of a compound is determined by its chromophores and their electronic environment.

This compound contains a nitrophenol chromophore, which is expected to exhibit strong absorption in the UV-Vis region due to π → π* electronic transitions within the aromatic system. The presence of the nitro group (an electron-withdrawing group) and the hydroxyl group (an electron-donating group) significantly influences the electronic structure and, consequently, the absorption spectrum. The absorption maxima for nitrophenol-containing compounds typically appear in the 300-400 nm range researchgate.net. The exact position and intensity of the absorption bands are sensitive to solvent polarity researchgate.net.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light news-medical.net. While many aromatic compounds are fluorescent, the presence of a nitro group often quenches fluorescence. This is because the nitro group provides an efficient pathway for non-radiative decay of the excited state, significantly reducing or eliminating the fluorescence quantum yield. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

| Spectroscopic Technique | Expected Observation | Associated Transition |

|---|---|---|

| UV-Vis Absorption | Strong absorption band between 315-340 nm | π → π* |

| Fluorescence Emission | Weak or no emission | Quenching by the nitro group |

Chromatographic Separation Methods

Chromatography is essential for the separation, identification, and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (C18), is used with a polar mobile phase nih.gov. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) chromatographyonline.comresearchgate.net. To ensure good peak shape and reproducibility, a small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group sielc.comnih.gov. Detection is commonly achieved using a UV-Vis detector set at the absorption maximum of the analyte nih.gov.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govchromatographyonline.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water containing 0.1% Formic Acid | nih.govsielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV-Vis at λmax (approx. 320 nm) | nih.gov |

| Temperature | Ambient (e.g., 25 °C) | - |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar hydroxyl and amide functional groups, which can lead to poor peak shape and thermal degradation in the hot injector port researchgate.net.

To overcome these limitations, derivatization is required to convert the analyte into a more volatile and thermally stable form ykcs.ac.cnresearchgate.net. The active hydrogens of the hydroxyl and formamide groups can be replaced with nonpolar groups. Common derivatization strategies include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers and amides.

Acylation: Reaction with reagents such as pentafluoropropionic anhydride (PFPA) to form ester and amide derivatives that are highly detectable by an electron capture detector (ECD) nih.gov.

Once derivatized, the compound can be readily analyzed by GC, typically using a capillary column with a nonpolar stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection researchgate.net.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Applications of N 4 Hydroxy 2 Nitrophenyl Formamide in Synthetic Organic Chemistry

Role as a Synthetic Intermediate and Building Block

The strategic placement of hydroxyl, nitro, and formamide (B127407) functionalities on the phenyl ring suggests that N-(4-Hydroxy-2-nitrophenyl)formamide could serve as a valuable, multifunctional building block in organic synthesis. The interplay of these groups allows for a variety of chemical transformations, positioning it as a potential precursor for more complex molecular frameworks.

Precursor in Heterocyclic Synthesis

The ortho-nitroaniline moiety embedded within this compound is a classic precursor for the synthesis of various heterocyclic systems. Reduction of the nitro group to an amine would yield a 1,2-diamino derivative, a key intermediate for the construction of benzodiazepines, quinoxalines, and other related fused heterocycles. The presence of the formamide and hydroxyl groups offers additional handles for cyclization reactions, potentially leading to a diverse range of substituted heterocyclic scaffolds. For instance, intramolecular condensation reactions could be envisioned following the transformation of the existing functional groups.

Scaffolds for Complex Molecular Architectures

The this compound framework can be considered a scaffold upon which more intricate molecular architectures can be built. The phenyl ring provides a rigid core that can be further functionalized. The existing substituents can direct subsequent reactions to specific positions, allowing for the controlled elaboration of the molecule. This makes it a potential starting material for the synthesis of compounds with specific three-dimensional arrangements, which is of interest in medicinal chemistry and materials science.

Methodological Contributions in Amide Chemistry

The formamide group in this compound is of interest in the context of amide chemistry, a cornerstone of organic synthesis.

Orthogonality and Functional Group Tolerance in Amidation

The study of amidation reactions involving this compound could provide insights into functional group tolerance and orthogonality. The presence of both a phenolic hydroxyl group and a nitro group presents a challenge for many standard amidation protocols. Developing selective methods to modify the formamide without affecting these other functionalities would be a valuable contribution to synthetic methodology. The electronic-withdrawing nature of the nitro group can also influence the reactivity of the formamide, offering a platform to study these effects.

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound itself are not reported, its derivatives could potentially act as ligands in catalysis. The nitrogen and oxygen atoms of the formamide and hydroxyl groups could coordinate to metal centers. Modification of the basic scaffold could lead to the development of novel ligands for a variety of metal-catalyzed reactions. Furthermore, the nitro group could be transformed into other functionalities that could participate in organocatalysis.

Development of Novel Synthetic Routes

The synthesis of this compound itself can be a subject of methodological development. Efficient and selective formylation of 4-hydroxy-2-nitroaniline in the presence of the acidic phenol (B47542) and the deactivating nitro group requires careful selection of reagents and conditions. Research in this area could lead to the discovery of new formylating agents or protocols with improved yields and functional group compatibility. The development of novel routes to this compound would make it more accessible for further exploration of its synthetic potential.

Exploring New Bond-Forming Reactions

The inherent functionalities of this compound make it a candidate for various bond-forming reactions. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution. The hydroxyl and formamide groups, conversely, are ortho, para-directing and can participate in or direct a range of transformations.

Despite this potential, there is a notable scarcity of published research specifically detailing the use of this compound in the development of new bond-forming reactions. Scientific studies have more frequently focused on its analogue, N-(4-hydroxy-2-nitrophenyl)acetamide. nih.govguidechem.comresearchgate.net This acetamide (B32628) has been synthesized and its crystal structure extensively studied, often in the context of its formation from the nitration of N-(4-hydroxyphenyl)acetamide (paracetamol). nih.govguidechem.com

The synthesis of this compound would likely proceed via the formylation of 4-amino-3-nitrophenol (B127093). chemicalbook.com General methods for the N-formylation of amines are well-established and include the use of formic acid or other formylating agents. nih.govwikipedia.org The reactivity of the resulting this compound could be inferred from its structure. For instance, the nitro group could be reduced to an amine, which could then participate in cyclization reactions to form heterocyclic systems. The phenolic hydroxyl group could undergo etherification or esterification, and the formamide itself can act as a precursor to other functional groups.

While direct examples are lacking for the formamide, related N-hydroxyindoles have been synthesized from 2-nitrostyrenes, showcasing the utility of the nitro group in facilitating cyclization reactions to form new C-N bonds. nih.gov This suggests a potential, yet unexplored, pathway where this compound could serve as a precursor to novel heterocyclic scaffolds.

Green Chemistry Approaches to Organic Synthesis

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The application of these principles to the synthesis and use of this compound is an area with minimal specific documentation.

Research in green chemistry often focuses on the use of environmentally benign solvents, catalysts, and reaction conditions. For example, the synthesis of chalcones has been achieved using solvent-free grinding techniques, representing a green approach to Claisen-Schmidt condensation. researchgate.net While this does not directly involve this compound, it highlights a trend towards more sustainable synthetic methods that could potentially be applied to its synthesis or subsequent reactions.

The synthesis of the related N-(4-hydroxy-2-nitrophenyl)acetamide has been described using a mixture of acetonitrile (B52724) and water, which is a step towards greener solvent systems compared to more hazardous organic solvents. nih.gov The formylation of amines, a key step in the synthesis of this compound, can also be performed under greener conditions, such as using formic acid in polyethylene (B3416737) glycol. nih.gov

The potential for this compound to be utilized in green chemistry lies in its role as a starting material. Its functional groups could be transformed using catalytic methods, which are a cornerstone of green chemistry due to their high efficiency and selectivity, minimizing waste. However, without specific research on this compound, its role in green synthetic routes remains speculative.

A study on the fungicidal properties of an isomer, N-(2-hydroxy-5-nitrophenyl)formamide, demonstrates that such compounds can have applications in agrochemicals. nih.govresearchgate.net The development of green synthetic routes to such bioactive molecules is an active area of research.

Future Directions and Emerging Research Avenues for N 4 Hydroxy 2 Nitrophenyl Formamide

Integration of Advanced Theoretical and Experimental Approaches

Future research on N-(4-Hydroxy-2-nitrophenyl)formamide would greatly benefit from a synergistic approach that combines computational modeling with advanced experimental validation. Theoretical studies, such as those employing Density Functional Theory (DFT), can predict molecular geometries, electronic properties, and spectroscopic signatures before embarking on extensive laboratory work.

For instance, computational models can elucidate the intramolecular hydrogen bonding between the formamide (B127407) N-H and the ortho-nitro group, or between the phenolic hydroxyl group and the formamide carbonyl, which significantly influences the molecule's conformation and reactivity. A similar study on the related compound N-(4-hydroxy-2-nitrophenyl)acetamide revealed that the NH group forms an intramolecular hydrogen bond with a nitro oxygen atom. nih.govresearchgate.net

Advanced experimental techniques such as 2D NMR spectroscopy and X-ray crystallography would be essential to confirm these theoretical predictions. For related peptoids containing N-hydroxy amides, 1D and 2D NMR have been used to analyze their solution-state structures, while X-ray crystallography revealed unique intermolecular hydrogen-bonded sheet-like structures in the solid state. nih.gov Such integrated studies would provide a foundational understanding of the molecule's behavior.

Table 1: Proposed Integrated Theoretical and Experimental Workflow

| Research Question | Theoretical Method | Experimental Validation Technique | Expected Outcome |

| What is the most stable molecular conformation? | DFT Geometry Optimization | X-Ray Crystallography, NMR Spectroscopy | Determination of bond lengths, bond angles, and the nature of intramolecular hydrogen bonding. nih.govnih.gov |

| What are the key reactive sites for electrophilic/nucleophilic attack? | Frontier Molecular Orbital (FMO) Analysis, Electrostatic Potential Mapping | Reactivity studies with various reagents | A predictive map of the molecule's reactivity, guiding synthetic modifications. nih.gov |

| What are its expected spectroscopic (IR, UV-Vis, NMR) signatures? | Time-Dependent DFT (TD-DFT) | FTIR, UV-Vis, and NMR Spectroscopy | Correlation of experimental spectra with calculated electronic transitions and vibrational modes. openaccessjournals.com |

Exploration of Novel Synthetic Pathways

The conventional synthesis of this compound likely involves the formylation of 4-amino-3-nitrophenol (B127093) or the nitration of N-(4-hydroxyphenyl)formamide. However, emerging research in synthetic methodology opens doors to more efficient, selective, and sustainable routes.

Recent advances in N-formylation reactions highlight the use of novel catalysts and green reaction media. researchgate.netrsc.org For example, methods using formic acid with nanoparticle photocatalysts (e.g., TiO2-P25) or under solvent-free conditions with reusable catalysts could be adapted. mdpi.com Another promising avenue is the use of CO2 as a C1 source for formylation, which aligns with the principles of green chemistry. rsc.org

Similarly, advancements in the regioselective nitration of phenols could provide better control over the introduction of the nitro group, minimizing the formation of unwanted isomers. researchgate.netpaspk.org Research has shown that controlling physical parameters like nitric acid concentration and temperature can significantly affect the yield and selectivity of nitrophenol isomers. paspk.org The use of catalysts like H-β or γ-alumina has also been shown to influence ortho/para selectivity in phenol (B47542) nitration. researchgate.net

Table 2: Potential Novel Synthetic Strategies

| Synthetic Approach | Reagents/Catalysts | Potential Advantages | Reference for Analogous Reactions |

| Catalytic N-Formylation | Formic acid, TiO2 photocatalyst, Ionic liquids | Mild reaction conditions, high yields, reusability of catalysts, eco-friendly. mdpi.com | mdpi.com |

| Reductive N-Formylation | 4-hydroxy-2-nitroaniline, CO2, H2, catalyst | Utilization of a greenhouse gas as a feedstock, atom economy. rsc.org | rsc.org |

| Regioselective Phenolic Nitration | N-(4-hydroxyphenyl)formamide, specific acid catalysts | High regioselectivity, reduced by-product formation, improved safety. researchgate.net | researchgate.net |

| Flow Chemistry Synthesis | Continuous flow reactors | Enhanced safety for nitration reactions, improved process control, scalability. | General knowledge |

Untapped Reactivity Profiles

The trifunctional nature of this compound presents numerous opportunities for exploring its reactivity, leading to a diverse array of new compounds.

Reactions at the Formamide Group: The formamide moiety can be hydrolyzed to yield 4-amino-3-nitrophenol, a valuable synthetic intermediate. Alternatively, it could be a substrate for dehydration to form an isonitrile, a highly reactive functional group useful in multicomponent reactions.

Reactions involving the Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which would yield N-(2-amino-4-hydroxyphenyl)formamide, a diamino-phenol derivative. This product could serve as a precursor for heterocyclic compounds like benzimidazoles or benzoxazoles, which are important scaffolds in medicinal chemistry.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation to generate a library of ether and ester derivatives. These modifications would systematically alter the molecule's physical and chemical properties, such as solubility and electronic character.

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the nitro group, the powerful activating effect of the hydroxyl group could still permit further electrophilic substitution (e.g., halogenation, sulfonation) at positions ortho or para to the hydroxyl group. libretexts.org The existing substituents would direct incoming electrophiles to specific positions, allowing for the synthesis of polysubstituted aromatic compounds.

Development of Structure-Property Relationships for Chemical Design

A systematic investigation into the structure-property relationships of this compound and its derivatives could pave the way for their rational design for specific applications. Quantitative Structure-Activity Relationship (QSAR) studies are powerful in silico tools for this purpose. rjptonline.org

By synthesizing a library of derivatives (as described in section 7.3) and evaluating their properties, one could build QSAR models. These models use molecular descriptors—such as electronic properties (E-HOMO, E-LUMO), lipophilicity (logP), and steric parameters—to correlate the chemical structure with a specific output, such as biological activity or material performance. nih.govdergipark.org.tr For example, QSAR studies on other nitrophenol derivatives have successfully modeled their toxicity and inhibitory activity against enzymes like aldose reductase. nih.govnih.gov Such studies on this compound could guide the design of new molecules with enhanced desired properties and reduced undesirable ones.

Table 3: Illustrative QSAR Descriptors and Potential Applications

| Molecular Descriptor Category | Specific Descriptors | Potential Application Area for Design | Reference for Methodology |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Tuning redox potential for sensor applications; Modulating receptor binding affinity. nih.gov | nih.govdergipark.org.tr |

| Lipophilic | LogP (octanol/water partition coefficient), Total lipole | Optimizing bioavailability for potential pharmaceutical uses. rjptonline.org | rjptonline.orgnih.gov |

| Steric/Topological | Molecular weight, Molecular volume, Connectivity indices | Fine-tuning the fit into an enzyme's active site or a material's crystal lattice. nih.govrjptonline.org | nih.govrjptonline.org |